molecular formula C11H13NO2 B1179279 MYRISTALKONIUM SACCHARINATE CAS No. 137951-75-8

MYRISTALKONIUM SACCHARINATE

Cat. No.: B1179279
CAS No.: 137951-75-8
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Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Advanced Chemical Systems

Quaternary ammonium compounds (QACs) represent a broad class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.orgnih.gov This cationic nature is a defining feature that dictates their chemical behavior and wide-ranging applications. wikipedia.orgnovonordiskpharmatech.com QACs are integral to numerous advanced chemical systems, functioning primarily as surfactants, biocides, and phase transfer agents. wikipedia.orgnih.gov

The structure of a QAC consists of a hydrophilic (water-attracting) cationic head and one or more hydrophobic (water-repelling) alkyl chains. novonordiskpharmatech.com This amphiphilic nature allows them to reduce the surface tension between different phases, such as oil and water, making them effective surfactants. The length and number of the alkyl chains, as well as the nature of the other organic substituents on the nitrogen atom, significantly influence the specific properties and efficacy of the QAC. nih.govnovonordiskpharmatech.com

In advanced chemical systems, the applications of QACs are diverse. Their antimicrobial properties are widely exploited in disinfectants and antiseptics. nih.govmass.gov The cationic head of the QAC interacts with and disrupts the negatively charged cell membranes of microorganisms, leading to cell lysis and death. ontosight.ai This mechanism of action provides broad-spectrum activity against bacteria, fungi, and some viruses. nih.gov The use of QACs as antimicrobials has seen a notable increase, particularly in response to global health concerns. sfei.orgresearchgate.net

Beyond their biocidal activity, QACs are crucial as phase transfer catalysts. In this role, they facilitate the transfer of a reactant from one phase to another where the reaction can proceed more efficiently. This is particularly useful in reactions involving immiscible reactants. Furthermore, their surfactant properties are leveraged in the formulation of a wide array of products, from industrial cleaners to personal care items, where they act as emulsifiers, dispersants, and wetting agents. nih.govsurfactant.top

The versatility of QACs is a direct result of the ability to modify their structure. By varying the length of the alkyl chains and the nature of the benzyl (B1604629) group, chemists can fine-tune the compound's properties to suit specific applications. novonordiskpharmatech.com For instance, QACs with longer alkyl chains tend to exhibit stronger antimicrobial activity. This adaptability has cemented the role of QACs as a cornerstone in the development of advanced chemical formulations.

Historical Trajectories and Key Milestones in the Chemical Development of Myristalkonium Saccharinate and Related Structures

The development of this compound is intrinsically linked to the broader history of quaternary ammonium compounds (QACs). A significant milestone in the history of QACs was the introduction of benzalkonium chlorides (BACs) in 1935 by Gerhard Domagk. nih.gov These compounds, marketed as Zephiran chlorides, were recognized for their potent disinfectant and antiseptic properties. nih.gov The first registration of a product containing BACs with the Environmental Protection Agency (EPA) in the United States occurred in 1947, marking their formal entry into a wide range of applications. nih.gov

This compound itself is a specific type of QAC, combining the myristalkonium cation with the saccharinate anion. The myristalkonium cation is a variant of benzalkonium chloride, specifically N,N-Dimethyl-N-tetradecylbenzenemethanaminium. surfactant.toppharmaceutical-business-review.com The development of this specific salt likely emerged from the ongoing research into creating QACs with tailored properties by pairing different cations and anions.

Theoretical Frameworks for Understanding Complex Organic Salts

The behavior and properties of complex organic salts like this compound can be understood through several theoretical frameworks. These salts are composed of a large organic cation and an organic anion, and their interactions are governed by a combination of electrostatic forces, van der Waals forces, and in some cases, more specific interactions like hydrogen bonding.

One fundamental concept is the Hard and Soft Acids and Bases (HSAB) theory . This theory helps to predict the stability of the resulting salt. In the case of this compound, the myristalkonium cation can be considered a relatively soft acid due to its large size and polarizable nature. The saccharinate anion is also a relatively soft base. According to HSAB theory, soft acids prefer to bond with soft bases, suggesting a stable ionic pairing between the myristalkonium and saccharinate ions.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. acs.org DFT calculations can provide insights into various properties of organic salts, such as the geometry of the ion pair, the charge distribution, and the interaction energies. acs.org For instance, DFT can be used to calculate the protonated atomic distance (PAD), which is the distance between the nitrogen atom in the cation and an oxygen atom in the anion, a parameter that can influence the salt's properties. acs.org These calculations can help in understanding the stability and reactivity of the salt at a molecular level.

Furthermore, the study of organic charge-transfer salts provides a relevant theoretical backdrop. mdpi.comarxiv.org Although this compound is not a classic charge-transfer salt in the context of conducting materials, the principles of charge distribution and interaction between the cationic and anionic moieties are applicable. Theoretical models for organic charge-transfer salts, such as the Hubbard model, are used to describe the electronic properties of these materials, which arise from the transfer of charge between donor and acceptor molecules. mdpi.comarxiv.org While this compound is primarily an ionic compound, understanding the electronic interactions between the large, delocalized cation and anion is crucial for a complete theoretical description.

Chemical Compound Information

Compound Name
This compound
Myristalkonium Chloride
Benzalkonium Chloride
Sodium Saccharin (B28170)
Saccharin

Chemical Properties of this compound

PropertyValue
Molecular Formula C30H46N2O3S surfactant.top
Molecular Weight 514.76 g/mol surfactant.top
Appearance White to pale yellow solid or colorless to pale yellow liquid surfactant.top
Solubility Soluble in water surfactant.top
Stability Stable under normal conditions surfactant.top
CAS Number 23661-75-8 / 137951-75-8 surfactant.top
EINECS Number 245-813-3 surfactant.top

Properties

CAS No.

137951-75-8

Molecular Formula

C11H13NO2

Origin of Product

United States

Synthetic Methodologies and Derivatization of Myristalkonium Saccharinate

Established Synthetic Pathways for Myristalkonium Saccharinate Elucidation

The conventional and most established method for synthesizing this compound is a two-step process. This process first involves the quaternization of a tertiary amine to form a quaternary ammonium (B1175870) halide, followed by an anion exchange reaction to introduce the saccharinate counterion.

The initial step is the synthesis of the myristalkonium cation, typically as a halide salt like myristalkonium chloride. This is achieved through the quaternization of N,N-dimethyl-1-tetradecanamine (a tertiary amine derived from myristyl alcohol) with benzyl (B1604629) chloride. This reaction, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the amine's nitrogen atom on the benzylic carbon of benzyl chloride, displacing the chloride ion.

In the second step, the halide anion is exchanged for a saccharinate anion. An aqueous solution of myristalkonium chloride is treated with a soluble salt of saccharin (B28170), such as sodium saccharin. The principle driving this exchange is often the lower solubility of the target salt, this compound, in the reaction medium compared to the sodium chloride byproduct, which facilitates its separation.

Step Reactants Product Reaction Type
1N,N-Dimethyl-1-tetradecanamine, Benzyl ChlorideMyristalkonium ChlorideQuaternization (Menshutkin Reaction)
2Myristalkonium Chloride, Sodium SaccharinThis compound, Sodium ChlorideAnion Metathesis (Ion Exchange)

This interactive table summarizes the established two-step synthesis of this compound.

Novel Approaches and Innovations in this compound Synthesis

Research into the synthesis of QACs is continuously evolving, with a focus on improving efficiency, reducing environmental impact, and enhancing product purity.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. While specific studies on this compound are not widely published, general trends in QAC synthesis can be applied. Innovations include the use of more environmentally benign solvents, such as water or ionic liquids, to replace volatile organic compounds (VOCs). Another approach involves optimizing reaction conditions to reduce energy consumption and minimize waste generation. The use of reactants derived from renewable resources, such as fatty acids from plant oils to produce the myristyl alkyl chain, is also a key aspect of greening the production process.

To improve the efficiency of the quaternization step, catalytic systems are often employed. Phase Transfer Catalysis (PTC) is particularly relevant for the synthesis of the myristalkonium chloride precursor. Since the tertiary amine (N,N-dimethyl-1-tetradecanamine) is typically organic-soluble and the quaternizing agent might have different solubility characteristics, a phase transfer catalyst can facilitate the transport of reactants across the interface of a two-phase system (e.g., aqueous-organic). This enhances reaction rates, allows for milder reaction conditions (lower temperatures and pressures), and can lead to higher yields and purer products by minimizing side reactions. Interestingly, some QACs, including this compound itself, are known to function as phase transfer catalysts in other chemical reactions.

Benefit of Catalytic System Description
Increased Reaction Rate Overcomes phase limitations between reactants, leading to faster conversion.
Milder Conditions Allows reactions to proceed at lower temperatures and pressures, saving energy.
Higher Yields Promotes the desired reaction pathway, reducing the formation of byproducts.
Improved Selectivity Can selectively catalyze the desired reaction in the presence of other functional groups.

This interactive table outlines the advantages of using catalytic systems in QAC synthesis.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives allows for the fine-tuning of the physicochemical properties of the compound for specific non-biological applications.

The amphiphilic nature of this compound gives it surfactant properties that are highly dependent on its molecular structure. In non-biological contexts, structure-activity relationship (SAR) studies focus on how modifications affect physical properties like solubility, surface tension, and aggregation behavior (micelle formation).

Alkyl Chain Length: Altering the length of the hydrophobic alkyl chain has a predictable effect on the compound's properties. For instance, synthesizing an analog with a shorter chain (e.g., lauralkonium, C12) or a longer chain (e.g., cetalkonium, C16) would directly impact its hydrophilic-lipophilic balance (HLB). A longer chain generally decreases water solubility and the critical micelle concentration (CMC), while enhancing its affinity for oily phases.

Counterion Identity: The counterion plays a crucial role in determining the physical properties of the QAC. While the biological activity may not be significantly affected by the counterion, properties like solubility and the CMC are. Replacing the saccharinate anion with a simple halide like chloride or bromide results in a more water-soluble compound. Conversely, using larger, more complex organic counterions can decrease water solubility and alter the aggregation properties of the surfactant in solution.

Structural Modification Affected Non-Biological Property Anticipated Outcome
Increase Alkyl Chain Length (e.g., C14 to C16)Solubility, Critical Micelle Concentration (CMC)Decreased water solubility, lower CMC.
Decrease Alkyl Chain Length (e.g., C14 to C12)Solubility, Critical Micelle Concentration (CMC)Increased water solubility, higher CMC.
Replace Saccharinate with ChlorideSolubilityIncreased water solubility.
Replace Saccharinate with a larger organic anionAggregation BehaviorAltered micelle shape and size, potentially lower water solubility.

This interactive table illustrates the relationship between structural changes and the non-biological properties of QACs.

A more advanced approach to creating derivatives involves the chemical modification of the saccharinate counterion itself. The standard saccharin molecule (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) offers a scaffold for chemical elaboration. For instance, substituents could be introduced onto the aromatic ring of the saccharin structure prior to its use in the anion exchange step.

The synthesis would first involve creating a substituted saccharin derivative through established organic chemistry reactions (e.g., electrophilic aromatic substitution). This modified saccharin would then be converted to its soluble salt (e.g., sodium salt) and used in the anion exchange reaction with myristalkonium chloride. The purpose of such modifications would be to precisely control the properties of the final QAC. For example, adding electron-withdrawing groups to the saccharin ring could influence the ion-pairing strength with the quaternary ammonium cation, potentially affecting the compound's thermal stability or its performance as a phase transfer catalyst.

Advanced Spectroscopic and Structural Characterization of Myristalkonium Saccharinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Myristalkonium Saccharinate. nih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. researchgate.netnih.gov

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. ¹H NMR (proton NMR) is used to identify the different types of protons and their respective chemical environments. Key proton signals for this compound would include those from the long alkyl chain (myristyl group), the benzyl (B1604629) group, the dimethyl groups, and the aromatic protons of the saccharin (B28170) moiety. lookchem.com ¹³C NMR provides information on the carbon skeleton of the molecule.

The chemical shifts observed in the NMR spectra are sensitive to the electronic environment of the nuclei. For instance, the protons on the carbon adjacent to the positively charged nitrogen atom in the myristalkonium cation will be deshielded and appear at a higher chemical shift (downfield) compared to other alkyl protons. Similarly, the aromatic protons of the benzyl and saccharin rings will have characteristic chemical shifts influenced by their substituents.

A typical analysis would involve dissolving the sample in a deuterated solvent and acquiring spectra on a high-field NMR spectrometer. researchgate.net The resulting data, when compared with reference standards, confirms the identity and structure of this compound. lookchem.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Functional Group Predicted Chemical Shift (ppm)
Terminal Methyl (CH₃) of Myristyl Chain 0.8 - 1.0
Methylene (CH₂) of Myristyl Chain 1.2 - 1.6
Methylene (α-CH₂) adjacent to Nitrogen 3.0 - 3.4
N-Dimethyl (N-(CH₃)₂) 3.0 - 3.3
Benzyl Methylene (Ar-CH₂-N) 4.5 - 4.8
Benzyl Aromatic Protons 7.2 - 7.6
Saccharin Aromatic Protons 7.7 - 8.0

Mass Spectrometry (MS) Applications in Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For an ionic compound like this compound, MS is essential for confirming its molecular formula and for analyzing its constituent ions. lookchem.com

The molecular weight of this compound is approximately 514.77 g/mol . nih.govfda.gov In a mass spectrum of this compound, one would expect to observe peaks corresponding to the myristalkonium cation (C₂₃H₄₂N⁺) and the saccharinate anion (C₇H₄NO₃S⁻). The myristalkonium cation has a molecular weight of about 332.59 g/mol , while the saccharinate anion has a molecular weight of approximately 183.19 g/mol . nih.govfda.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the ions and confirming the molecular formulas. Techniques like electrospray ionization (ESI) are well-suited for analyzing ionic compounds like this compound, as they can gently transfer ions from solution into the gas phase for mass analysis.

In addition to determining the molecular weight, MS can be used for structural analysis through fragmentation studies. Tandem mass spectrometry (MS/MS) involves selecting a specific ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the original ion. For the myristalkonium cation, characteristic fragmentation would involve the loss of the benzyl group or cleavage along the alkyl chain.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
Myristalkonium Cation C₂₃H₄₂N⁺ 332.3312
Saccharinate Anion C₇H₄NO₃S⁻ 182.9917
This compound C₃₀H₄₆N₂O₃S 514.3229

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. gelest.com Different functional groups vibrate at characteristic frequencies, and these vibrations result in specific absorption bands in the IR spectrum. libretexts.orglibretexts.org

The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. lookchem.com The long alkyl chain of the myristyl group will show strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations of the benzyl and saccharin rings would appear at slightly higher frequencies, typically above 3000 cm⁻¹. libretexts.org

The saccharin moiety contains a carbonyl group (C=O) and a sulfonyl group (SO₂). The C=O stretching vibration is expected to produce a strong absorption band around 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group will give rise to strong bands in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-N stretching vibrations and the C-C stretching vibrations of the aromatic rings also contribute to the fingerprint region of the spectrum.

By comparing the observed IR spectrum with that of a reference standard, the presence of these key functional groups can be confirmed, thus verifying the identity of the compound. lookchem.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Aliphatic C-H Stretch 2850-3000 Strong
Aromatic C-H Stretch 3000-3100 Medium
Carbonyl (C=O) Stretch (Saccharin) 1680-1700 Strong
Aromatic C=C Stretch 1450-1600 Medium to Weak
Sulfonyl (SO₂) Asymmetric Stretch 1300-1350 Strong
Sulfonyl (SO₂) Symmetric Stretch 1150-1180 Strong
C-N Stretch 1000-1250 Medium

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can deduce the precise arrangement of atoms in the crystal lattice.

While the search results indicate that terms like "X-ray amorphous" can be associated with related substances, suggesting that obtaining a crystalline form might be challenging, a successful X-ray crystallographic study would be the gold standard for structural confirmation. googleapis.comjustia.com It can validate the connectivity established by NMR and MS and provide insights into the solid-state properties of the material.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, these methods are crucial for assessing its purity and analyzing any potential isomers or related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. science.gov In the case of this compound, which is often a mixture of alkyl (C12-C18) dimethyl benzyl ammonium (B1175870) saccharinates, HPLC is invaluable for separating these different chain length homologues. geopartner.chnih.gov

A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in both the cation and anion absorb UV light. A diode array detector (DAD) can provide spectral information, further aiding in peak identification.

The retention time of each homologue in the HPLC chromatogram is related to its hydrophobicity; longer alkyl chains will have longer retention times. By comparing the chromatogram of a sample to that of a reference standard, the purity of this compound can be determined, and the relative amounts of different alkyl chain length components can be quantified. lookchem.com

Capillary Electrophoresis (CE) in Complex Mixture Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net It is particularly well-suited for the analysis of charged species like the components of this compound. nih.gov

In a CE separation of this compound, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a voltage is applied across the capillary, the myristalkonium cations will migrate towards the cathode at a rate determined by their size and charge. The saccharinate anion will migrate towards the anode. The separation of the different alkyl chain length homologues of the myristalkonium cation can be achieved due to slight differences in their electrophoretic mobilities.

CE offers advantages such as high efficiency, short analysis times, and low sample and solvent consumption. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification of the separated components, combining the high separation power of CE with the specific detection of MS. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Myristalkonium Cation
Saccharinate Anion
N-benzyl-N,N-dimethyl-1-tetradecanaminium
Saccharin
Acetonitrile

Computational Chemistry and Theoretical Modeling of Myristalkonium Saccharinate

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of Myristalkonium Saccharinate. These methods, rooted in solving the Schrödinger equation for the molecule, provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to elucidate these properties.

A primary focus of QM studies on this compound would be the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation properties.

Furthermore, QM calculations can generate electron density maps and electrostatic potential (ESP) surfaces. These visualizations highlight regions of high and low electron density, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, this would involve mapping the charge distribution across the quaternary ammonium (B1175870) head group of the myristalkonium cation and the anionic saccharinate moiety, providing insights into their electrostatic interactions.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

Property Value Description
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.5 eV Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 4.7 eV A measure of chemical stability and resistance to electronic excitation.

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be generated from quantum mechanical studies.

Molecular Dynamics Simulations for Conformational Stability Analysis

While quantum mechanics provides a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the assessment of its structural stability.

In the context of this compound, MD simulations would be instrumental in understanding the flexibility of the myristyl (C14) alkyl chain and the rotational freedom around the various single bonds. By simulating the molecule in different environments, such as in a vacuum or solvated in water, researchers can observe how intermolecular interactions influence its preferred three-dimensional structure.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) and the radius of gyration (Rg). The RMSD quantifies the deviation of the molecule's structure from a reference conformation over time, providing a measure of its structural stability. A stable simulation would show the RMSD reaching a plateau. The radius of gyration, on the other hand, provides information about the compactness of the molecule. mdpi.com For this compound, a smaller Rg would indicate a more folded and compact conformation of the alkyl chain.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound

Parameter Value/Setting Purpose
Force Field AMBER, CHARMM A set of parameters to describe the potential energy of the system's atoms.
Simulation Time 100 ns The duration of the simulation to ensure adequate sampling of conformational space.
Temperature 300 K The temperature at which the simulation is run, often room temperature.

Note: This table presents typical parameters for a molecular dynamics simulation and is for illustrative purposes.

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical modeling can be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. By employing computational methods, it is possible to identify the most likely sites for chemical reactions and to calculate the energy barriers associated with these transformations.

Reactivity descriptors derived from quantum mechanical calculations, such as Fukui functions and local softness, can pinpoint the specific atoms or regions within this compound that are most susceptible to nucleophilic or electrophilic attack. For instance, these calculations could reveal the reactivity of the carbonyl and sulfonyl groups in the saccharinate anion.

Furthermore, computational methods can be used to model the transition states of potential reactions. By calculating the energy of these transition states, it is possible to determine the activation energy of a reaction, which is a key factor in determining its rate. nih.gov This information is invaluable for understanding the molecule's stability and its potential to undergo degradation or transformation under various conditions. For example, the hydrolysis of the saccharinate ring or the degradation of the quaternary ammonium cation could be investigated through these methods.

Table 3: Hypothetical Reactivity Indices for this compound

Atom/Group Fukui Index (f-) Fukui Index (f+) Interpretation
Carbonyl Oxygen (Saccharinate) 0.15 0.02 High susceptibility to electrophilic attack.
Sulfonyl Oxygen (Saccharinate) 0.12 0.03 Susceptible to electrophilic attack.

Note: The data in this table is hypothetical and serves to illustrate the type of reactivity information that can be obtained from computational analysis.

In Silico Approaches for Molecular Design (Excluding Biological Target Prediction)

In silico molecular design leverages computational tools to create novel molecules with desired chemical and physical properties. nih.govresearchgate.net This approach can be applied to this compound to explore how modifications to its structure would affect its properties, without the need for synthesizing and testing each new compound.

One aspect of in silico design is the systematic modification of the molecular structure and the subsequent calculation of key properties. For example, the length of the alkyl chain in the myristalkonium cation could be varied, and the effect of this change on properties such as solubility or thermal stability could be computationally predicted. Similarly, substituents could be added to the benzene (B151609) ring of the myristalkonium cation or the saccharinate anion, and their impact on the molecule's electronic properties could be assessed through quantum mechanical calculations.

Another powerful in silico technique is quantitative structure-property relationship (QSPR) modeling. In a QSPR study, a statistical model is built that correlates the structural features of a series of molecules with a particular property. While requiring a dataset of related molecules, this approach could be used to predict properties of new this compound derivatives based on their molecular descriptors.

Table 4: Example of In Silico Molecular Modification and Predicted Property Changes

Structural Modification Predicted Change in Dipole Moment Predicted Change in HOMO-LUMO Gap
Shortening alkyl chain to C12 Decrease Negligible
Lengthening alkyl chain to C16 Increase Negligible
Adding an electron-withdrawing group to the benzene ring Increase Decrease

Note: This table provides a conceptual illustration of how in silico design could be used to predict the effects of structural modifications on the properties of this compound.

Chemical Reactivity and Interaction Mechanisms of Myristalkonium Saccharinate

Interactions with Inorganic Substrates and Surfaces

The interaction of Myristalkonium saccharinate with inorganic substrates is primarily governed by the adsorption of the Myristalkonium cation onto the surface. This process is influenced by both electrostatic and non-electrostatic interactions.

Electrostatic Interactions : Many inorganic surfaces, such as silica (B1680970) and various metal oxides in aqueous environments, possess a negative surface charge. The positively charged quaternary ammonium (B1175870) headgroup of the Myristalkonium cation is electrostatically attracted to these negatively charged sites, leading to adsorption. acs.orgnih.gov This initial adsorption neutralizes the surface charge.

Hydrophobic Interactions : As the concentration of this compound increases, the hydrophobic C14 alkyl chains of the adsorbed cations can interact with those of other cations in the bulk solution. This leads to the formation of surfactant aggregates on the surface, such as admicelles or bilayers. This process can render a hydrophilic surface hydrophobic.

Adsorption Behavior on Silica : Studies on quaternary ammonium cations with long alkyl chains on silica demonstrate a characteristic adsorption pattern. Initially, individual cations adsorb via electrostatic attraction to the negatively charged silica surface. acs.org As coverage increases, hydrophobic interactions between the alkyl chains lead to the formation of a bilayer or vesicle-like layer, which can result in the redispersion of flocculated silica particles. acs.org The adsorption of quaternary ammonium ions onto colloidal silica has been successfully characterized using techniques like attenuated total reflectance/Fourier transform infrared (ATR/FT-IR) spectroscopy. nih.govnih.gov

While specific studies on this compound are limited, the behavior of similar long-chain quaternary ammonium compounds suggests that it would effectively adsorb onto negatively charged inorganic surfaces, modifying their surface properties from hydrophilic to hydrophobic.

Chemical Complexation and Coordination Chemistry Studies

The coordination chemistry of this compound is dominated by the behavior of the saccharinate anion, which is a versatile and polyfunctional ligand. scielo.brresearchgate.netscienceopen.com The Myristalkonium cation typically acts as a non-coordinating counter-ion, balancing the charge of the resulting complex. The saccharinate anion offers multiple potential coordination sites: the imino nitrogen atom, the carbonyl oxygen atom, and the two sulfonyl oxygen atoms. scielo.brresearchgate.net

The saccharinate anion can coordinate to metal centers in several ways:

Monodentate Coordination : It can bind to a metal ion through a single atom, most commonly the negatively charged imino nitrogen. researchgate.netijrpr.com Less frequently, it can coordinate through the carbonyl oxygen atom, particularly when sterically bulky co-ligands are present. ijrpr.com

Bidentate Coordination : The anion can act as a bidentate ligand, either by chelating to a single metal center or by bridging two different metal centers. researchgate.net

Tridentate and Polymeric Structures : In some cases, the saccharinate anion can act as a tridentate ligand, involving the nitrogen, carbonyl oxygen, and a sulfonyl oxygen atom. scielo.br Its ability to bridge metal centers can also lead to the formation of complex polymeric structures. scielo.br For instance, in a polymeric Thallium(I) complex, the saccharinate anion exhibits a complex coordination behavior, acting as a chelating and bridging ligand simultaneously. scielo.br

The versatility of the saccharinate ligand allows for the formation of a wide variety of metal complexes with diverse structural properties. researchgate.net

Coordination Modes of the Saccharinate Anion
Coordination ModeBinding AtomsStructural RoleExample
MonodentateImino Nitrogen (N)Terminal LigandCommon in aqua bis(saccharinate) complexes of first-row transition metals. researchgate.net
MonodentateCarbonyl Oxygen (O)Terminal LigandOccurs in the presence of bulky co-ligands that sterically hinder N-coordination. ijrpr.com
BidentateN and Carbonyl OChelating or Bridging LigandCan form dimeric structures by bridging two metal centers. researchgate.net
TridentateN, Carbonyl O, and Sulfonyl OBridging LigandObserved in silver saccharinate, forming infinite chain structures. scielo.br

Behavior in Non-Aqueous and Non-Biological Solvent Systems

The behavior of this compound in non-aqueous solvents is determined by the principles of ionic compound solubility and surfactant aggregation. As an ionic salt, its solubility is generally favored in polar solvents that can solvate both the large Myristalkonium cation and the saccharinate anion.

Polar Solvents : In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), this compound is expected to be soluble due to favorable ion-dipole interactions. In polar protic solvents such as alcohols, solubility is also expected, with hydrogen bonding potentially playing a role in solvating the saccharinate anion.

Non-Polar Solvents : In non-polar solvents like hydrocarbons (e.g., n-heptane, n-octane), the solubility of ionic compounds like this compound is typically very low. The energy required to separate the ions from their crystal lattice is not compensated by the weak van der Waals interactions with the solvent molecules.

Reverse Micelle Formation : In non-polar solvents, if a small amount of a polar solvent (like water) is present, surfactants can form "reverse" or "inverse" micelles. In this case, the polar headgroups of the Myristalkonium cations would sequester the polar solvent molecules in the core, while the hydrophobic alkyl chains would extend into the non-polar solvent.

The table below summarizes the expected solubility and behavior based on general principles for cationic surfactants.

Predicted Behavior of this compound in Non-Aqueous Solvents
Solvent TypeExample SolventsExpected SolubilityPrimary InteractionPotential Behavior
Polar ProticEthanol, MethanolHighIon-dipole, Hydrogen bondingExists as solvated ions or ion pairs.
Polar AproticDMSO, DMF, Acetonitrile (B52724)Moderate to HighIon-dipoleExists as solvated ions or ion pairs.
Non-PolarHexane, TolueneVery LowVan der WaalsLargely insoluble; may form reverse micelles if a polar co-solvent is present.

Role as a Surfactant in Physical Chemistry Systems (Excluding Biological Membranes)

This compound is a cationic surfactant due to the structure of the Myristalkonium cation, which consists of a hydrophilic quaternary ammonium headgroup and a long, hydrophobic C14 alkyl tail. This amphiphilic nature drives its behavior in aqueous solutions and at interfaces.

Surface Tension Reduction : Like all surfactants, this compound monomers will adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension.

Micellization : Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously self-assemble into aggregates called micelles. In these structures, the hydrophobic tails form a core to minimize contact with water, while the hydrophilic cationic headgroups form the outer shell, interacting with the surrounding water molecules. The CMC is a key parameter characterizing a surfactant's efficiency. For cationic surfactants with a C14 alkyl chain, the CMC is typically in the low millimolar range in aqueous solution.

Factors Influencing CMC : The CMC of this compound can be influenced by several factors, including temperature, the presence of electrolytes, and the nature of the counter-ion. The saccharinate anion itself can affect the CMC compared to simpler halide counter-ions due to its size and structure.

Adsolubilization : The hydrophobic core of micelles formed by this compound can solubilize non-polar, water-insoluble substances within an aqueous medium, a process known as adsolubilization. This property is fundamental to applications in cleaning and formulation.

The exchange kinetics between surfactant monomers in the bulk solution and those within micelles can be studied using techniques like Nuclear Magnetic Resonance (NMR), which has shown that for some C14 quaternary ammonium surfactants, this exchange can be slow on the NMR timescale. nih.gov

Physicochemical Properties of Myristalkonium Cation as a Surfactant
PropertyDescriptionGoverning Structural Feature
Surface ActivityAdsorbs at interfaces (e.g., air-water) to lower surface tension.Amphiphilic nature (hydrophilic head, hydrophobic tail).
Micelle FormationSelf-assembles into micelles above the Critical Micelle Concentration (CMC).Hydrophobic effect driving the aggregation of C14 alkyl chains.
AdsolubilizationSolubilizes hydrophobic compounds in the micellar core.The non-polar interior of the micelle.
ChargeForms positively charged micelles in solution.The quaternary ammonium headgroup.

Analytical Method Development for Myristalkonium Saccharinate Quantification and Detection

Development of Advanced Methodologies for Environmental Monitoring of QACs

Quaternary ammonium (B1175870) compounds, including Myristalkonium Saccharinate, are widely used and can be released into the environment through various pathways. Their persistence and potential ecological impact necessitate sensitive and reliable analytical methods for their monitoring in different environmental matrices.

The detection of QACs in wastewater and aquatic environments is critical for assessing their environmental fate and potential risks. Advanced analytical techniques are required to quantify these compounds at trace levels, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of QACs in aqueous samples. cabidigitallibrary.org This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of various QACs, including different homologues of benzalkonium compounds. Sample preparation for wastewater analysis typically involves a solid-phase extraction (SPE) step to concentrate the analytes and remove matrix interferences before LC-MS/MS analysis.

Recent studies have focused on optimizing SPE protocols and LC-MS/MS parameters to enhance the recovery and detection of a wide range of QACs. For instance, the use of specific SPE cartridges and gradient elution programs in liquid chromatography can significantly improve the separation and quantification of these compounds.

Table 1: LC-MS/MS Parameters for QAC Analysis in Water Samples

ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with ammonium formate
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Due to their cationic nature, QACs have a strong tendency to adsorb to negatively charged particles in soil and sediment, leading to their accumulation in these environmental compartments. The analysis of QACs in solid matrices presents challenges due to strong matrix effects and the need for efficient extraction methods.

High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-ToF-MS) is a powerful tool for the analysis of QACs in soil and sediment. aesan.gob.es This method provides high-resolution mass data, which aids in the identification and structural elucidation of unknown QACs and their degradation products.

Extraction of QACs from soil and sediment often employs techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE), followed by a cleanup step using SPE. The selection of appropriate extraction solvents and sorbents is crucial for achieving high recovery rates and minimizing matrix interference.

Table 2: Extraction and Analysis Methods for QACs in Soil and Sediment

StepMethodDetails
Extraction Pressurized Liquid Extraction (PLE)Use of organic solvents at elevated temperature and pressure
Cleanup Solid-Phase Extraction (SPE)Removal of interfering substances from the extract
Analysis HPLC-ToF-MSHigh-resolution mass spectrometry for identification and quantification

Analytical Protocols for Quality Control in Industrial Formulations

Ensuring the quality and consistency of industrial formulations containing this compound is paramount. Analytical protocols for quality control are designed to verify the identity and concentration of the active ingredient and to detect any potential contaminants.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the routine quality control of benzalkonium compounds in industrial products. nih.govlcms.cz The method's robustness, ease of use, and cost-effectiveness make it suitable for high-throughput analysis in a manufacturing environment. The separation of different alkyl homologues is a key aspect of these methods. nih.gov

For more complex formulations or for troubleshooting, LC-MS/MS can be employed to provide higher specificity and to identify and quantify components at lower levels. Spectrophotometric methods, based on the formation of a colored ion-pair with dyes like Eosin-Y, can also be used for rapid and simple quantification of total QACs, which is useful for in-process control. researchgate.net

Chromatographic and Spectroscopic Methods for Impurity Profiling

Impurity profiling is a critical aspect of quality control, as impurities can affect the efficacy and safety of the final product. Chromatographic and spectroscopic methods are employed to identify and quantify process-related impurities and degradation products.

For this compound, potential impurities can include unreacted starting materials such as benzyl (B1604629) chloride, and byproducts like benzyl alcohol and benzaldehyde. researchgate.net Reversed-phase HPLC with UV detection is effective for separating these impurities from the main active ingredient and its homologues. researchgate.net The choice of column, such as a cyano or C18 stationary phase, and the mobile phase composition are optimized to achieve the desired separation. nih.govlcms.cz

Ultra-high-performance liquid chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC, making it a valuable tool for detailed impurity profiling. novonordiskpharmatech.com When coupled with mass spectrometry, UPLC-MS can provide structural information for the identification of unknown impurities.

Table 3: Common Impurities in Benzalkonium Compounds and Analytical Techniques

ImpurityPotential SourceAnalytical Technique
Benzyl ChlorideUnreacted starting materialHPLC-UV, GC-MS
Benzyl AlcoholByproductHPLC-UV
BenzaldehydeOxidation byproductHPLC-UV
Homologues with different alkyl chain lengthsImpurities in raw materialsHPLC-UV, LC-MS

Standardization and Validation of Analytical Procedures

The standardization and validation of analytical procedures are essential to ensure that the methods are reliable, accurate, and fit for their intended purpose. ekb.eg Validation is a formal process that provides documented evidence that a method performs as expected.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of methods for this compound analysis follows established guidelines from regulatory bodies.

Table 4: Typical Validation Parameters and Acceptance Criteria for a QAC Analytical Method

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 15%
LOD/LOQ Determined based on signal-to-noise ratio or standard deviation of the response

Environmental Fate and Transformation Pathways of Myristalkonium Saccharinate

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Myristalkonium Cation (as a Quaternary Ammonium (B1175870) Compound): The environmental fate of quaternary ammonium compounds (QACs) like myristalkonium is predominantly governed by sorption to organic matter, soils, and sediments rather than abiotic degradation. nih.govresearchgate.net Their cationic nature leads to strong binding with negatively charged surfaces, which reduces their bioavailability and mobility. researchgate.net Information on specific abiotic degradation pathways such as hydrolysis or photolysis for myristalkonium in environmental conditions is limited. Production and use of related compounds like tetradecylbenzyldimethylammonium chloride as surfactants and germicides may lead to its release into the environment through various waste streams. nih.gov If released into the air, its low vapor pressure suggests it will exist mainly in the particulate phase. nih.gov

Saccharin (B28170) Anion: Saccharin is recognized as an emerging contaminant and its abiotic degradation has been explored, particularly through advanced oxidation processes (AOPs). plymouth.ac.uknih.gov Studies have shown that saccharin can be degraded by hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻). nih.govbohrium.com These reactive species can effectively break down the saccharin molecule. The degradation mechanism involves attacks on the carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, as well as the benzene (B151609) ring, leading to the formation of transformation products through processes like monohydroxylation and dihydroxylation. nih.govbohrium.com For instance, the UV/H₂O₂ process has demonstrated higher efficiency in removing saccharin compared to the UV/persulfate (UV/PS) process, indicating a high reactivity with hydroxyl radicals. researchgate.net The degradation is effective over a wide pH range and can be influenced by the presence of other ions in the water. nih.gov

Biotic Degradation Pathways and Microbial Metabolism in Environmental Systems

Myristalkonium Cation (as a Quaternary Ammonium Compound): Quaternary ammonium compounds are generally considered biodegradable, although their structure, particularly the length of the alkyl chain, influences the rate and extent of degradation. nih.govnih.gov Various microorganisms, particularly from the genus Pseudomonas, have been shown to degrade QACs like benzalkonium chlorides, which are structurally similar to myristalkonium. nih.govresearchgate.net The primary biodegradation pathway involves the cleavage of the bond between the nitrogen atom and the long alkyl chain (dealkylation). nih.gov This initial step transforms the parent QAC into less toxic metabolites, such as benzyldimethylamine (BDMA) and a long-chain fatty acid, which can then be further metabolized by the microbial community. nih.govresearchgate.net For example, Aeromonas hydrophila has been identified as capable of metabolizing benzalkonium chlorides as a sole carbon and energy source. nih.gov

Saccharin Anion: Saccharin is biodegradable in both aquatic and terrestrial environments, with its degradation rate being highly dependent on the presence of adapted microbial communities and sufficient nutrient levels. uni-lj.si In nutrient-rich (hypertrophic) surface waters, saccharin has been shown to degrade significantly, with one study reporting 98% degradation within 14 days. uni-lj.si In soil, saccharin is also subject to microbial degradation. Soil incubation experiments have determined its half-life to be in the range of 3 to 12 days. acs.orgnih.govnih.gov This suggests that under favorable conditions, saccharin can be effectively removed from soil environments by microorganisms. researchgate.net

Table 1: Biodegradation Half-Life of Saccharin in Soil

Soil Type Half-Life (days) Reference
Various Soils 3 - 12 nih.govnih.gov
Not Specified 0.4 - 124 (for various sweeteners) acs.org

Persistence and Environmental Distribution Modeling

Myristalkonium Cation (as a Quaternary Ammonium Compound): The strong tendency of QACs to sorb to solids is a key factor in their environmental distribution and persistence. researchgate.net During wastewater treatment, a high percentage (>90%) of QACs is removed from the liquid phase and becomes concentrated in the sewage sludge (biosolids). digitellinc.com However, due to high influent concentrations, effluents can still contain QACs at low microgram-per-liter (µg/L) levels. digitellinc.com The accumulation in biosolids can reach concentrations of several hundred milligrams per kilogram (mg/kg). digitellinc.com The land application of these biosolids as fertilizer represents a significant pathway for the introduction of QACs into terrestrial environments. digitellinc.com Once in the soil, their strong adsorption to soil particles limits their mobility and leaching potential but contributes to their persistence. researchgate.net

Saccharin Anion: Saccharin is frequently detected in various environmental compartments, including wastewater, surface water, and groundwater, classifying it as an emerging environmental contaminant. plymouth.ac.uknih.govagriculturejournals.cz Its presence in the aquatic environment is primarily due to incomplete removal in wastewater treatment plants (WWTPs). plymouth.ac.uk Reported concentrations in surface waters can reach up to the µg/L range. agriculturejournals.cz Saccharin can enter groundwater systems through various pathways, including the application of manure from animal husbandry (where it is used as a feed additive), leaky sewer systems, and the use of sludge as fertilizer. nih.govagriculturejournals.cz Its relatively high water solubility and limited sorption to soil particles can facilitate its transport and leaching into groundwater under certain conditions. agriculturejournals.cz

Table 2: Reported Environmental Concentrations of Quaternary Ammonium Compounds (QACs) and Saccharin

Compound Group Environmental Matrix Concentration Range Reference
QACs Wastewater Effluent Low µg/L digitellinc.com
QACs Biosolids Several hundred mg/kg digitellinc.com
QACs Surface Water High ng/L digitellinc.com
Saccharin Surface Water up to 19.7 µg/L agriculturejournals.cz
Saccharin Wastewater up to 137 µg/L agriculturejournals.cz
Saccharin Groundwater up to 0.26 µg/L nih.gov

Challenges in Environmental Concentration Measurement and Detection

Myristalkonium Cation (as a Quaternary Ammonium Compound): The analysis of QACs in environmental samples presents several challenges. Their strong sorption to particulate matter in matrices like sediment, soil, and biosolids makes their extraction for analysis difficult and can lead to underestimation of their true concentrations. Furthermore, environmental samples often contain complex mixtures of QACs with varying alkyl chain lengths, which can complicate chromatographic separation and quantification. digitellinc.com The standard analytical approach involves solid-phase extraction (SPE) to concentrate the analytes from the sample matrix, followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). digitellinc.com

Saccharin Anion: Accurate measurement of saccharin in environmental waters requires highly sensitive analytical methods capable of detecting concentrations at trace levels, from nanograms per liter (ng/L) to micrograms per liter (µg/L). plymouth.ac.uk The complexity of environmental matrices, such as the presence of dissolved organic matter, can interfere with the analysis, a phenomenon known as matrix effects. To overcome these challenges, advanced analytical techniques are employed, including hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) and isotope-dilution mass spectrometry, which provide high selectivity and accuracy. plymouth.ac.uk

Industrial and Formulation Science Applications of Myristalkonium Saccharinate Non Clinical Focus

Application as a Chemical Component in Material Science Formulations

In the realm of material science, Myristalkonium Saccharinate is utilized for its ability to modify surface properties and enhance the performance of polymers, coatings, and composite materials.

Role in Polymer and Coating Technologies

As a cationic surfactant, this compound plays a significant role in the formulation of polymers and coatings. In polymer synthesis, particularly in emulsion polymerization processes, it can function as a stabilizing agent for the forming polymer particles. Its presence at the interface between the monomer and the polymerization medium helps to control particle size and maintain the stability of the latex.

In the coatings industry, its surfactant properties are leveraged to improve the wetting of substrates and the dispersion of pigments. By reducing the surface tension of a coating formulation, it facilitates a more uniform application and can help to prevent surface defects. Furthermore, its cationic nature can promote adhesion to negatively charged surfaces, thereby enhancing the durability of the coating.

Integration into Composite Materials

The incorporation of this compound into composite materials can lead to enhancements in their physical and functional properties. When used as a surface treatment for fillers or reinforcing fibers, it can act as a coupling agent, improving the interfacial adhesion between the inorganic filler and the organic polymer matrix. This enhanced adhesion can translate to improved mechanical properties of the final composite material. The long alkyl chain of the myristalkonium cation can interact with the polymer matrix, while the cationic head can bond with the filler surface.

Use in Advanced Industrial Process Chemistry (e.g., as a processing aid, emulsifier)

This compound serves as a versatile component in various industrial chemical processes due to its surface-active and phase-transfer capabilities.

As an emulsifier, it is effective in creating stable mixtures of immiscible liquids, such as oil and water. This is crucial in the formulation of a wide range of industrial products, including lubricants, polishes, and certain types of cleaning agents. Its ability to stabilize emulsions is a result of its amphiphilic nature, allowing it to reside at the oil-water interface and reduce the interfacial tension.

The table below summarizes some of the roles of this compound in industrial process chemistry.

Role Function Industrial Sector
Processing AidImproves the efficiency of manufacturing processes by modifying physical properties of mixtures.Chemical Manufacturing
EmulsifierStabilizes emulsions of immiscible liquids like oil and water.Lubricants, Polishes

Contribution to Non-Therapeutic Surfactant and Dispersant Systems

In non-therapeutic contexts, this compound is a valuable component of surfactant and dispersant systems, where it is used to alter the surface properties of liquids and the interactions between particles.

As a cationic surfactant, it is employed in formulations where a positive charge is beneficial, such as in certain types of industrial cleaners and antistatic agents for textiles and plastics. Its ability to adsorb onto surfaces can modify their charge and reduce the buildup of static electricity.

In dispersant systems, this compound aids in preventing the settling or clumping of solid particles within a liquid medium. This is particularly important in formulations such as inks, pigments, and some agricultural products, where maintaining a stable and uniform dispersion is critical for product performance.

Applications as a Chemical Preservative in Non-Food and Non-Personal Care Products

The antimicrobial properties of this compound make it an effective preservative in a variety of non-food and non-personal care products, protecting them from microbial degradation.

It is utilized as an in-can preservative for water-based products like paints, adhesives, and cleaning solutions. In these applications, it inhibits the growth of bacteria and fungi that can spoil the product during storage. For example, it is used as a bactericide and algicide in water treatment and as a preservative in wood processing. In pesticide formulations, it can serve as both an antimicrobial agent and an emulsifier or dispersant.

The following table details some of the preservative applications of this compound.

Product Type Preservative Function
Industrial & Automotive ChemicalsPrevents microbial contamination and spoilage.
Cleaning ProductsMaintains product integrity by inhibiting bacterial and fungal growth.
Aerosol ProductsActs as an antimicrobial agent to ensure product stability.
Wood ProcessingFunctions as an antimicrobial agent and preservative.
Water TreatmentServes as a bactericide-algicide and slime stripping agent.

Regulatory Science and Chemical Management Frameworks for Myristalkonium Saccharinate

Data Requirements for Chemical Registration and Notification (e.g., REACH, CLP)

Under the REACH regulation, companies that manufacture or import substances like Myristalkonium Saccharinate into the EU in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). The registration process involves submitting a technical dossier containing comprehensive information on the substance's properties, uses, and safe handling.

The specific information requirements are tiered based on the annual tonnage band of the substance. For substances in the 10-100 tonnes per year bracket, the standard information requirements are outlined in Annexes VII and VIII of REACH. Given the hazardous properties of this compound, as indicated in CLP notifications, a comprehensive dataset would be necessary for registration.

According to notifications submitted to the Classification and Labelling (C&L) Inventory, this compound has been classified with significant hazards. These classifications trigger the need for a thorough assessment of its potential risks to human health and the environment.

The technical dossier for a substance with these characteristics would necessitate the inclusion of the following data points, as stipulated by REACH:

Interactive Data Table: Standard Information Requirements under REACH for a Hazardous Substance in the 10-100 Tonnes/Year Band

Information CategorySpecific EndpointData Requirement
Physicochemical Properties Melting/freezing pointRequired
Boiling pointRequired
Relative densityRequired
Vapour pressureRequired
Surface tensionRequired
Water solubilityRequired
Partition coefficient (n-octanol/water)Required
Flash pointRequired
FlammabilityRequired
Explosive propertiesRequired
Oxidising propertiesRequired
GranulometryRequired for solid substances
Toxicological Information Acute toxicity (oral, dermal, inhalation)Required
Skin corrosion/irritationRequired
Serious eye damage/eye irritationRequired
Respiratory or skin sensitisationRequired
Mutagenicity (in vitro)Required
Repeated dose toxicity (28-day study)Required
Reproductive toxicity screeningRequired
Ecotoxicological Information Acute toxicity to fishRequired
Acute toxicity to aquatic invertebratesRequired
Toxicity to aquatic algae and cyanobacteriaRequired
Degradation (biotic and abiotic)Required

For substances manufactured or imported in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) is also mandatory . The CSR documents the chemical safety assessment and includes an exposure assessment and risk characterization .

Under the CLP Regulation, manufacturers and importers are obliged to notify the classification and labelling of their substances to the C&L Inventory maintained by ECHA. This ensures that the hazards of chemicals are transparently communicated throughout the supply chain.

Approaches to Chemical Grouping and Assessment in Regulatory Contexts

To streamline the assessment of chemically similar substances and to reduce the need for animal testing, regulatory frameworks like REACH encourage the use of chemical grouping and read-across approaches . This is particularly relevant for large chemical families such as the quaternary ammonium (B1175870) compounds (QACs), to which this compound belongs.

The fundamental principle of chemical grouping is that the properties of a substance can be predicted from the data of structurally similar substances (analogues). This compound, being a non-halogenated benzyl (B1604629) substituted QAC, would likely be placed in a group with other similar QACs acs.org. The US Environmental Protection Agency (EPA), for instance, has historically grouped QACs into four main categories based on their chemical structure acs.org.

The read-across approach involves using data from one or more source substances to predict the corresponding properties of a target substance that is considered to be similar . For this approach to be scientifically valid and accepted by regulatory authorities like ECHA, a robust justification based on structural similarity and a clear understanding of the structure-activity relationship is required .

ECHA has developed a Read-Across Assessment Framework (RAAF) to provide a structured and transparent method for evaluating the scientific validity of read-across arguments in REACH registration dossiers .

Interactive Data Table: Key Considerations for Chemical Grouping and Read-Across of Quaternary Ammonium Compounds

ConsiderationDescriptionRelevance to this compound
Structural Similarity Comparison of the molecular structure, including the cationic head group, alkyl chain length, and anionic counterpart.This compound shares a common quaternary ammonium structure with a benzyl group, similar to other benzalkonium compounds. The C14 alkyl chain is a key feature for comparison.
Physicochemical Properties Evaluation of properties such as water solubility, partition coefficient, and vapour pressure to establish trends within the group.Similarities in these properties among QACs with comparable alkyl chain lengths would support a grouping approach.
Toxicological and Ecotoxicological Endpoints Comparison of known data for various endpoints to identify consistent patterns of toxicity across the group.Data on skin irritation, eye damage, and aquatic toxicity for other benzalkonium compounds could be used to predict the profile of this compound.
Mechanism of Action Understanding the common mode of action, which for many QACs involves disruption of cell membranes.The shared mechanism of action strengthens the scientific basis for grouping and read-across.

Methodological Standards for Chemical Assessment and Risk Characterization (Excluding Hazard Assessments)

The chemical safety assessment under REACH is a systematic process that aims to ensure that the risks associated with the manufacture and use of a substance are adequately controlled. This process, excluding the initial hazard assessment, involves exposure assessment and risk characterization.

Exposure Assessment:

The goal of the exposure assessment is to estimate the level of exposure to humans and the environment during the entire lifecycle of the substance. This involves developing exposure scenarios that describe the operational conditions and risk management measures for each identified use.

Risk Characterization:

Risk characterization is the final step of the chemical safety assessment, where the estimated exposure levels are compared with the established no-effect levels for human health and the environment. For human health, this is the Derived No-Effect Level (DNEL), and for the environment, it is the Predicted No-Effect Concentration (PNEC).

The comparison is expressed as a Risk Characterisation Ratio (RCR), which is calculated as follows:

RCR = Exposure Concentration / No-Effect Level (DNEL or PNEC)

An RCR below 1 indicates that the risks are adequately controlled for the specific exposure scenario, while an RCR of 1 or above suggests that the risks are not adequately controlled and further risk management measures are required.

ECHA provides detailed guidance on how to conduct a chemical safety assessment, including the methodologies for exposure estimation and risk characterization. These methods can be deterministic, using single point estimates for exposure and effect levels, or probabilistic, which considers the variability and uncertainty in these parameters.

Interactive Data Table: Components of Risk Characterization for this compound

ComponentDescriptionMethodological Approach
Exposure Scenarios Narrative descriptions of the conditions of use for this compound, including operational conditions and risk management measures.Developed based on information on the uses of the substance throughout the supply chain.
Exposure Estimation Quantification of the dose or concentration of this compound to which humans and the environment are exposed.Utilizes various models and measurement data to estimate exposure for different routes (oral, dermal, inhalation) and environmental compartments (water, soil, air).
Risk Characterisation Ratio (RCR) Calculation The ratio of the predicted exposure concentration to the predicted no-effect concentration (PEC/PNEC) for the environment, and the exposure level to the derived no-effect level (Exposure/DNEL) for human health.A quantitative comparison to determine if risks are adequately controlled.
Uncertainty Analysis An evaluation of the uncertainties associated with the data and methodologies used in the risk assessment.Qualitative or quantitative assessment of the impact of uncertainties on the final risk conclusion.

The comprehensive framework established by REACH and CLP ensures a high level of protection for human health and the environment from the risks posed by chemical substances like this compound.

Future Directions and Unexplored Research Avenues for Myristalkonium Saccharinate

Exploration of Novel Synthetic Routes and Sustainable Production

The conventional synthesis of myristalkonium saccharinate, like many quaternary ammonium (B1175870) compounds (QACs), often involves multi-step processes that may utilize harsh chemicals and generate significant waste. A primary future direction lies in the development of novel, more sustainable synthetic routes.

Green Chemistry Approaches: Future research will likely focus on the principles of green chemistry to minimize the environmental impact of this compound production. This could involve the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes that improve atom economy. For instance, exploring biocatalytic methods, utilizing enzymes to facilitate the quaternization of the amine or the synthesis of the saccharin (B28170) moiety, presents a promising and environmentally benign alternative to traditional chemical synthesis.

One-Pot Syntheses: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, could significantly improve the efficiency and reduce the cost of production. This approach would minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation.

Alternative Anion and Cation Sources: Research into alternative and potentially more sustainable sources for both the myristalkonium cation and the saccharinate anion is warranted. This could involve investigating bio-based precursors for the fatty alkyl chain of the cation or exploring novel synthetic pathways to saccharin that avoid the use of hazardous reagents.

Table 1: Comparison of Conventional vs. Potential Future Synthetic Routes for this compound

FeatureConventional SynthesisFuture Sustainable Synthesis
Starting Materials Petroleum-basedRenewable, bio-based
Solvents Often organic, volatileGreener solvents, solvent-free
Catalysts Traditional chemical catalystsBiocatalysts (enzymes)
Process Multi-step, purification of intermediatesOne-pot, tandem reactions
Waste Generation HigherMinimized

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective and safe application. While basic characterization has been performed, a more comprehensive analysis using advanced analytical techniques is a key area for future research.

Chromatographic and Spectrometric Methods: Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide detailed information on the purity of this compound and help in the identification of any impurities or degradation products. Techniques like tandem mass spectrometry (MS/MS) can be employed for structural elucidation and fragmentation studies, offering deeper insights into the molecule's structure.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HMQC, can be utilized for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. While some spectral data for the myristalkonium ion is available, a complete NMR characterization of the entire this compound salt would be invaluable.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise data on the thermal stability and decomposition profile of this compound. This information is critical for understanding its behavior under various processing and storage conditions.

Investigation of Undiscovered Chemical Reactivity and Interaction Profiles

The current understanding of the chemical reactivity of this compound is limited. It is known to be stable under normal conditions but can decompose at high temperatures and react with strong oxidizing agents. Future research should aim to systematically investigate its reactivity and interaction with other chemical species.

Degradation Studies: Detailed studies on the thermal and photochemical degradation pathways of this compound are needed. Identifying the degradation products and understanding the kinetics of these processes are essential for predicting its long-term stability and environmental fate.

Interaction with Surfaces and Macromolecules: As a cationic surfactant, this compound has a propensity to interact with negatively charged surfaces and macromolecules. Investigating these interactions using techniques like quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) could reveal new applications in areas such as surface modification and drug delivery.

Computational Modeling: In conjunction with experimental studies, computational modeling and density functional theory (DFT) calculations can be employed to predict the reactivity of this compound, understand its electronic structure, and simulate its interactions with other molecules.

Expansion of Non-Biological Industrial Applications

While this compound is primarily used for its biological activity, its unique chemical structure suggests potential for a broader range of non-biological industrial applications.

Corrosion Inhibition: The cationic nature of the myristalkonium ion suggests its potential as a corrosion inhibitor for metals. The molecule could adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. Future studies could evaluate its efficacy in various corrosive environments.

Phase Transfer Catalysis: Quaternary ammonium salts are known to be effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases. Investigating the catalytic activity of this compound in various organic reactions could open up new applications in chemical synthesis.

Material Science: The surfactant properties of this compound could be exploited in the formulation of novel materials. For example, it could be used as a template for the synthesis of mesoporous materials or as a dispersing agent for nanoparticles in polymer composites.

Table 2: Potential Non-Biological Industrial Applications of this compound

Application AreaPotential Function
Corrosion Inhibition Forms a protective film on metal surfaces
Phase Transfer Catalysis Facilitates reactions between immiscible reactants
Material Science Template for mesoporous materials, dispersant
Coatings and Adhesives Antistatic and antimicrobial additive

Addressing Analytical Gaps in Environmental Monitoring

With the increasing use of QACs, there is a growing need for robust and sensitive analytical methods for their detection and quantification in various environmental matrices.

Method Development for Complex Matrices: While methods exist for the analysis of QACs in water, the development of reliable methods for their detection in more complex matrices such as soil, sediment, and biota remains a challenge. Future research should focus on developing and validating extraction and clean-up procedures for these challenging sample types.

Detection of Degradation Products: In addition to the parent compound, it is crucial to monitor for the presence of its environmental degradation products. This requires the development of analytical methods that can simultaneously detect and quantify both this compound and its potential metabolites.

Understanding Environmental Fate and Transport: A comprehensive understanding of the environmental fate and transport of this compound is currently lacking. Future research should investigate its persistence, mobility, and potential for bioaccumulation in different environmental compartments. This will involve a combination of laboratory-based degradation studies and field monitoring programs.

Q & A

Q. What ethical considerations apply to publishing conflicting data on this compound?

  • Methodological Answer :
  • Disclose all methodological variations (e.g., assay conditions) to contextualize contradictions .
  • Avoid selective reporting by including negative results in supplementary materials .
  • Cite primary literature to distinguish novel findings from prior work .

Tables for Methodological Reference

Parameter Recommended Technique Evidence Source
Purity ValidationHPLC, NMR, Elemental Analysis
Crystallization ScreeningHigh-throughput solvent screening
Bioactivity Meta-AnalysisPRISMA-guided systematic review

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.